Methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate, commonly referred to as Denibulin, is a novel small molecule that acts as a vascular-disrupting agent, primarily developed for the treatment of solid tumors. This compound selectively targets and disrupts the blood vessels that supply tumors, leading to central necrosis of the tumor tissue. The synthesis of Denibulin involves multiple chemical reactions that create a complex structure featuring a benzimidazole core and various functional groups.
Denibulin was developed by MediciNova and has been studied extensively for its potential in cancer therapy. Its synthesis and properties are documented in various scientific publications and patents, including detailed methodologies for its preparation and analysis of its biological activities.
Denibulin falls under the category of carbamate derivatives and is classified as a vascular-disrupting agent. Its structure incorporates elements typical of both benzimidazole compounds and carbamates, making it a subject of interest in medicinal chemistry.
The synthesis of methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate involves several key steps:
The reaction conditions often utilize solvents such as dimethyl sulfoxide and may involve catalysts like triethylamine to facilitate the reactions and improve yields.
The synthetic route is optimized for high yield and purity, essential for pharmaceutical applications. The process can be scaled up for industrial production while maintaining efficiency in reaction conditions.
The molecular formula for methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate is , with a molecular weight of approximately 385.4 g/mol. The structural features include:
The InChI representation for this compound is:
This representation provides insight into the connectivity and stereochemistry of the molecule.
Denibulin undergoes various chemical reactions that can modify its structure or enhance its activity:
These reactions are significant in medicinal chemistry as they allow for structural modifications that can lead to improved pharmacological profiles or reduced side effects.
Denibulin acts by disrupting tumor vasculature through selective targeting of endothelial cells in newly formed blood vessels. This disruption leads to decreased blood flow to tumors, resulting in hypoxia and subsequent tumor cell death.
The specific mechanisms at the molecular level involve interactions with cellular pathways that regulate angiogenesis (the formation of new blood vessels), making it a valuable compound in cancer treatment strategies aimed at starving tumors of their blood supply.
Denibulin exhibits properties typical of small organic molecules used in medicinal applications:
Key chemical properties include:
These properties are crucial for ensuring that Denibulin maintains its efficacy during storage and application in clinical settings.
Denibulin has significant potential in cancer therapy due to its ability to disrupt tumor blood supply. Ongoing research focuses on its effectiveness against various solid tumors and exploring combination therapies with other anticancer agents. Its development highlights the importance of targeting tumor vasculature as a therapeutic strategy in oncology .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8